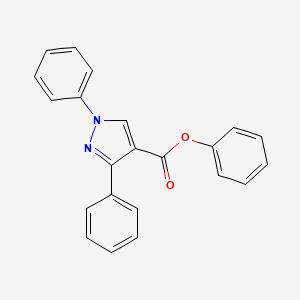![molecular formula C18H14ClFO3 B5801551 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is a compound that belongs to the class of flavones. It is commonly known as flavone acetic acid (FAA) and has been studied for its potential use in cancer treatment. FAA is a synthetic compound that has been shown to have anti-tumor activity in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is not fully understood. It is believed to work by stimulating the immune system to attack cancer cells. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to increase the production of cytokines, which are important for the activation of immune cells. It has also been shown to increase the infiltration of immune cells into tumors.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). It has also been shown to increase the infiltration of immune cells into tumors. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have low toxicity and is well-tolerated in patients.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. It has been extensively studied for its potential use in cancer treatment and has been shown to have low toxicity. However, 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one also has some limitations for lab experiments. It is a relatively new compound and its exact mechanism of action is not fully understood. It may also have some off-target effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. One direction is to further investigate its mechanism of action and to identify the specific immune cells that are involved in its anti-tumor activity. Another direction is to study its potential use in combination with other immunotherapeutic agents. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one may also have potential use in other diseases such as autoimmune disorders. Further studies are needed to fully understand the potential of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one as a therapeutic agent.
Conclusion:
In conclusion, 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one or flavone acetic acid is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments, including its availability and low toxicity. However, further studies are needed to fully understand its mechanism of action and potential use as a therapeutic agent.
Synthesemethoden
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one is synthesized by the reaction of 7-hydroxyflavone with 3-fluorobenzylbromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one. The synthesis method has been optimized to increase the yield of 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one and to reduce the impurities in the final product.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in preclinical studies and has been tested in clinical trials. 6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one has been used in combination with other chemotherapeutic agents to enhance their efficacy. It has also been studied for its potential use in immunotherapy.
Eigenschaften
IUPAC Name |
6-chloro-4-ethyl-7-[(3-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFO3/c1-2-12-7-18(21)23-16-9-17(15(19)8-14(12)16)22-10-11-4-3-5-13(20)6-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJPFXCSHVLROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)

![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)
![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)

![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)